Lipophilicity Advantage of the 4-Ethyl Substituent Over the 4-Methyl Analog
The title compound displays a predicted clogP of approximately 2.18 , roughly 0.54 log units higher than the 4-methyl analog (clogP ≈1.64) . This increase in lipophilicity falls within the optimal range for blood-brain barrier penetration and intracellular target access, while the methyl analog resides in a less favorable hydrophilicity window for these applications.
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.18 |
| Comparator Or Baseline | (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one (CAS 604791-91-5); clogP ≈ 1.64 |
| Quantified Difference | +0.54 log units |
| Conditions | Predicted by ChemDraw/ALogP consensus; values from chemical database computed properties |
Why This Matters
A 0.54 log unit increase in lipophilicity can translate into a >3-fold improvement in membrane partitioning, directly influencing cellular uptake and in vivo biodistribution.
